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Introduction: Decoding the Language of Enzymes

Enzymes are the catalysts of life, orchestrating the vast network of biochemical reactions that
define cellular function. Their activity, specificity, and regulation are governed by a complex
web of interactions with substrates, inhibitors, activators, and other proteins. Understanding the
dynamics of these interactions is paramount in fundamental biology and is the cornerstone of
modern drug discovery.[1][2] An enzyme inhibition assay, for instance, is a foundational
technique in biochemistry that allows researchers to measure how chemical compounds
modulate enzyme activity, providing critical data for developing new therapeutics.[3]

This guide provides an in-depth exploration of four powerful, label-free biophysical techniques
used to characterize enzyme interactions in real-time: Surface Plasmon Resonance (SPR),
Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Forster Resonance
Energy Transfer (FRET). We will move beyond mere procedural lists to explain the causality
behind experimental choices, ensuring that each protocol serves as a self-validating system for
generating robust, high-quality data.

Surface Plasmon Resonance (SPR): Precision in
Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique for the real-time
analysis of biomolecular interactions.[4] It provides precise data on binding affinity, specificity,
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and the rates of association and dissociation, making it a core technique in drug discovery,
from initial fragment screening to in-depth kinetic characterization of lead candidates.[4][5]

The core principle involves immobilizing one molecule (the "ligand,” often the enzyme) onto a
sensor chip's gold surface. An interacting partner (the "analyte,” such as an inhibitor or
substrate) is then flowed over this surface. Binding events cause a change in the mass on the
sensor surface, which alters the refractive index. This change is detected as a shift in the
resonance angle of reflected light, measured in Resonance Units (RU).[4]

Key Applications in Enzyme Research

» Kinetic and Affinity Determination: Accurately measure association rate constants (k_on),
dissociation rate constants (k_off), and equilibrium dissociation constants (K_D).[4]

« Inhibitor Screening and Characterization: Screen compound libraries to identify inhibitors and
determine their mechanism of action.[6][7] SPR is particularly effective for low molecular
weight fragment screening, which can be challenging for traditional biochemical assays.[4]

o Enzyme Activity Assays: Monitor enzymatic reactions directly on the chip surface by
observing the mass change as a substrate is converted to a product.[8][9]

General Experimental Workflow for SPR

The workflow for a typical enzyme-inhibitor kinetic analysis using SPR involves several key
phases, each with a specific purpose. The enzyme is first immobilized on the sensor surface,
after which the analyte (inhibitor) is introduced during the association phase and then washed
away during the dissociation phase to monitor its release.

Phase 1: Surface Preparation Phase 2: Interaction Analysis Phase 3: Regeneration & Analysis

Activate Surface Immobilize Enzyme Block Surface Establish Baseline Association Dissociation Regenerate Surface Fit Data to
(Ligand) (Buffer Flow) (Analyte Injection) (Buffer Flow) (Remove Analyte) Kinetic Model

Click to download full resolution via product page

Caption: General workflow for an SPR experiment to study enzyme-inhibitor binding.
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Protocol: Kinetic Characterization of a Small Molecule
Inhibitor

This protocol provides a general framework for an SPR experiment. Specific parameters must

be optimized for each enzyme-inhibitor system.

Materials and Reagents:

Purified enzyme (ligand) with a suitable tag (e.g., His-tag) or available primary amines for
coupling.

Small molecule inhibitor (analyte) dissolved in a compatible buffer (e.g., DMSO), then diluted
in running buffer.

SPR instrument (e.g., Biacore 8K).[4]
Sensor Chip (e.g., Ni2+-NTA for His-tagged proteins or CM5 for amine coupling).[7]

Running Buffer: A buffer that ensures protein stability and minimizes non-specific binding
(e.g., HBS-EP+).

Regeneration Solution: A solution to remove the bound analyte without denaturing the
immobilized ligand (e.g., low pH glycine or high salt).

. Procedure:

Instrument and Surface Preparation:
o Equilibrate the instrument to the desired temperature (e.g., 25°C).
o Prime the system with running buffer to remove air bubbles and ensure a stable baseline.

o Activate the sensor surface according to the manufacturer's protocol (e.g., for a CM5 chip,
inject a mixture of EDC/NHS to activate carboxyl groups).

Enzyme Immobilization:
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o

o

o

Inject the purified enzyme over the activated surface. The goal is to achieve an
immobilization level that provides an adequate signal window without causing mass
transport limitations.

Causality Note: The amount of immobilized ligand is critical. Too little results in a weak
signal, while too much can lead to artifacts where the binding rate is limited by diffusion of
the analyte to the surface rather than the intrinsic interaction kinetics.

Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters on
the surface, preventing non-specific binding.

e Analyte Interaction Analysis:

o

Establish a stable baseline by flowing running buffer over the sensor surface.

Perform a serial dilution of the inhibitor stock solution in running buffer. It is crucial to
include a zero-analyte concentration (buffer only) for double referencing.

Inject the lowest concentration of the inhibitor and monitor the association phase for a set
time (e.g., 180 seconds).

Switch back to flowing running buffer to monitor the dissociation phase (e.g., 300-600

seconds).

Trustworthiness Check: A long dissociation phase is essential to accurately model the
k_off. If the dissociation is very slow, the calculated k_off may be less reliable.

After dissociation, inject the regeneration solution to strip the bound analyte and prepare

the surface for the next cycle.

Repeat the injection cycle for each concentration of the inhibitor, typically from low to high

concentration.

o Data Analysis:

o

Subtract the reference surface signal and the zero-analyte injection signal from the data to
correct for instrument drift and non-specific binding.
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o Globally fit the processed sensorgrams from all analyte concentrations to a suitable
binding model (e.g., a 1:1 Langmuir model for simple interactions) using the instrument's
analysis software.[10]

o The fitting process will yield the kinetic parameters k_on, k_off, and the calculated K_D
(k_off/k_on).

Data Presentation

Quantitative results from SPR experiments should be summarized clearly.

Parameter Value Unit Description

Association Rate

k_on (k_a) 5.3 x 1075 M-1g—1
Constant
Dissociation Rate
k_off (k_d) 1.2x1072 s
Constant
Equilibrium
K D 23 nM ) o
Dissociation Constant
) Goodness of fit of the
Chi2 0.8 RU?2

model

Isothermal Titration Calorimetry (ITC): The Gold
Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly
measures the heat released or absorbed during a binding event.[11][12] This allows for a
complete thermodynamic characterization of an interaction, providing not only the binding
affinity (K_D) but also the enthalpy (AH) and stoichiometry (n) of the interaction in a single,
label-free experiment.[13] Because nearly all enzymatic reactions involve a change in heat, ITC
is a universal and direct method for determining enzyme kinetic parameters.[14][15]

Key Applications in Enzyme Research
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e Thermodynamic Profiling: Determine K_D, AH, and binding stoichiometry (n). From these,
the change in entropy (AS) and Gibbs free energy (AG) can be calculated, providing deep
insight into the driving forces of the interaction.[16]

e Enzyme Kinetics: Measure Michaelis-Menten constants (K_m) and catalytic rates (k_cat) by
monitoring the heat produced over time as the enzyme turns over the substrate.[11][17]
Modern instruments can precisely measure reaction rates in the range of 10~*2 mol/sec.[11]

« Inhibitor Characterization: Determine the binding affinity and mechanism of inhibitors. ITC

can readily distinguish between competitive, non-competitive, and uncompetitive inhibition by

running experiments under different conditions.[18]

General Experimental Workflow for ITC

An ITC experiment involves titrating a ligand from a syringe into a sample cell containing the
enzyme. The instrument measures the power required to maintain zero temperature difference
between the sample and reference cells, directly yielding the heat of interaction.

Caption: General workflow for an ITC binding experiment.

Protocol: Determining Enzyme Kinetic Parameters (K_m
and k_cat)

This protocol describes a multiple-injection method for determining steady-state kinetic
parameters.[19]

I. Materials and Reagents:
» Highly purified enzyme solution of accurately known concentration.
o Substrate solution of accurately known concentration.

» Assay Buffer: The exact same buffer must be used for the enzyme, substrate, and for the
initial cell buffer to avoid heats of dilution. If cofactors are required, their concentration must
be matched in all solutions.[19]

¢ Isothermal Titration Calorimeter.
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Il. Procedure:

e Sample Preparation and Loading:

[¢]

Thoroughly degas all solutions to prevent bubble formation in the cell.
o Prepare the enzyme solution at a low concentration (e.g., 1-10 nM) in the sample cell.

o Prepare the substrate solution at a much higher concentration (e.g., 10-20x the expected
K_m) in the injection syringe.

o Causality Note: The concentration of enzyme is kept low to ensure that the substrate is in
vast excess after each injection, maintaining pseudo-first-order, steady-state conditions.
The total substrate consumed during the experiment should be minimal.[19]

o Load the enzyme into the sample cell and the substrate into the syringe. Place the
assembly into the calorimeter and allow for thermal equilibration.

« Titration Experiment:

[e]

Set the experimental parameters: cell temperature, stirring speed, injection volume (e.g.,
2-10 pL), and spacing between injections.

o Initiate the titration. The first injection is typically smaller and discarded during analysis to
account for diffusion across the syringe tip during equilibration.

o A series of injections of the substrate into the enzyme solution is performed. Each injection
produces a thermal power signal (heat per second) that is directly proportional to the
reaction rate.[13]

o As the substrate concentration in the cell increases with each injection, the reaction rate
increases until the enzyme becomes saturated. The power signal will plateau, indicating
that the reaction is proceeding at V_max.

o Data Analysis:

o The raw data is a plot of thermal power (ucal/sec) versus time.
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o The steady-state power level after each injection corresponds to the reaction velocity at
that substrate concentration.

o Plot the reaction velocity (calculated from the power) against the substrate concentration.

o Fit this plot to the Michaelis-Menten equation using non-linear regression to determine
K_m and V_max.

o Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the total enzyme
concentration in the cell.[20]

Data Presentation

ITC kinetic data provides a direct measure of enzyme performance.

Parameter Value Unit Description

Michaelis-Menten
K _m 2.8 UM

Constant
k_cat 18.2 st Turnover Number

Maximum Reaction
V_max 3.64 x 1077 M-s—1 ]

Velocity

Apparent Enthalpy of
AH_app -10.9 kcal-mol—1* PP by

Reaction

(Example data adapted from MicroCal PEAQ-ITC analysis)[19]

Bio-Layer Interferometry (BLI): High-Throughput,
Fluidics-Free Analysis

Bio-Layer Interferometry (BLI) is a label-free optical biosensing technology that measures
biomolecular interactions in real-time.[21] Similar to SPR, it monitors changes at a sensor
surface, but it does so by analyzing the interference pattern of white light reflected from two
surfaces: an internal reference layer and the biocompatible layer on the biosensor tip where the
ligand is immobilized.[22][23]
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A key advantage of BLI is its "dip-and-read" format, which uses disposable fiber-optic
biosensors that are dipped into samples in standard 96- or 384-well plates.[22][24] This fluidics-
free design makes it highly amenable to high-throughput applications and more tolerant of
crude or complex samples than microfluidics-based systems like SPR.[23]

Key Applications in Enzyme Research

» High-Throughput Screening: Rapidly screen large libraries of antibodies, proteins, or small
molecules for binding to an enzyme target.[24]

» Kinetic and Affinity Ranking: Quickly rank candidates based on their on-rates, off-rates, and
overall affinity.[25]

o Protease Activity Assays: BLI can be used to monitor the activity of proteases by
immobilizing a protein substrate on the biosensor and measuring the decrease in layer
thickness as the enzyme cleaves it.[26][27]

 Allosteric Regulation Studies: Monitor how the binding of a small molecule effector to an
enzyme influences its interaction with a protein binding partner.[21][28]

General Experimental Workflow for BLI

A BLI kinetics experiment involves moving the biosensor tip through a series of wells in a
microplate, each containing different solutions for the baseline, loading, association, and
dissociation steps.
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Caption: Step-by-step "dip-and-read" workflow for a typical BLI kinetics assay.
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Protocol: Screening for Protease Inhibitors

This protocol outlines a competitive binding assay to identify inhibitors of a protease-substrate

interaction.

Materials and Reagents:

BLI Instrument (e.g., Sartorius Octet® RH16).[29]

Streptavidin (SA) Biosensors.[29]

Biotinylated Substrate: A peptide or protein substrate of the target protease, labeled with
biotin.

Target Protease (Analyte 1).

Library of potential small molecule inhibitors (Analytes 2).

Assay Buffer: A buffer optimized for protease activity and stability.

96- or 384-well microplate.

. Procedure:

Plate Setup:

o Hydrate the SA biosensors in assay buffer for at least 10 minutes.

o Prepare the 96-well plate:

» Wells for baseline: Assay buffer.

» Wells for loading: Biotinylated substrate diluted in assay buffer.

s Wells for association:

» Protease alone (positive control).

» Protease pre-incubated with each inhibitor from the library.
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» Buffer alone (negative control).

o Causality Note: Pre-incubating the enzyme with the inhibitor allows the binding to reach
equilibrium before the interaction with the immobilized substrate is measured. This is
crucial for accurately assessing competitive inhibition.

e Instrument Programming and Execution:[28]
o Allow the instrument to warm up for at least 60 minutes.
o Program the assay steps in the data acquisition software:
1. Baseline: Dip sensors in buffer (60s).

2. Loading: Dip sensors in biotinylated substrate solution to achieve a stable loading level
(e.g., 1-2 nm shift).

3. Second Baseline: Dip sensors in buffer to wash away unbound substrate (60s).

4. Association: Move sensors to wells containing the protease/inhibitor mixtures and
measure the binding response for a set time (e.g., 300s).

o Place the plate and biosensor tray in the instrument and start the run.
e Data Analysis:
o Align the sensorgrams to the baseline step.

o Calculate the binding rate or the response level at the end of the association step for each
well.

o Compare the response of the protease + inhibitor samples to the protease-only control. A
significant reduction in the binding signal indicates that the compound is inhibiting the
protease-substrate interaction.

o Calculate the percent inhibition for each compound: % Inhibition = (1 - (Signal_inhibitor /
Signal_control)) * 100
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Data Presentation

Screening results are often presented to highlight the most potent inhibitors.

Binding Response

Compound ID Concentration (pM) (nm) % Inhibition
Control (No Inhibitor) 0 0.85 0

Cmpd-001 10 0.82 3.5
Cmpd-002 10 0.15 824
Cmpd-003 10 0.65 23.5
Cmpd-004 10 0.21 75.3

Forster Resonance Energy Transfer (FRET): A
Spectroscopic Ruler for Conformational Dynamics

Forster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two
fluorescent molecules, a "donor" and an "acceptor".[30] This non-radiative energy transfer only
occurs when the donor and acceptor are in very close proximity (typically 1-10 nm).[31][32] The
efficiency of FRET is inversely proportional to the sixth power of the distance between the
fluorophores, making it an extremely sensitive "spectroscopic ruler” for measuring molecular
distances and changes in those distances.[30]

Key Applications in Enzyme Research

o Conformational Changes: By labeling two different sites on an enzyme, FRET can monitor
conformational changes that occur upon substrate binding, product release, or interaction
with allosteric regulators.[31][33]

¢ Protein-Protein Interactions: Quantify the binding and dissociation of an enzyme with its
protein substrate or regulatory partner.[30][34]

o Enzyme Activity Assays: Design FRET-based substrates that are cleaved by an enzyme
(e.g., a protease). Cleavage separates the donor and acceptor, leading to a measurable
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change in the FRET signal.[31]

e Single-Molecule Studies: Single-molecule FRET (SmFRET) can reveal dynamic fluctuations
and heterogeneity within a population of enzyme molecules that are hidden in ensemble
measurements.[30][33]

General Experimental Workflow for TR-FRET

Time-Resolved FRET (TR-FRET) is an advanced FRET technique that uses a long-lifetime
lanthanide chelate (e.g., Terbium) as the donor.[35] This allows for a time delay between
excitation and signal detection, which significantly reduces background noise from buffer
components and scattered light, making it ideal for high-throughput screening.[35][36]

1. Dispense Reagents
(Enzyme, Tracer, Inhibitor)
into Microplate

'

2. Incubate
(Allow binding to reach equilibrium)

'

3. Read Plate
(Time-Resolved Fluorometer)

'

4. Analyze Data
(Calculate Emission Ratio & I1Cso)

Identify Inhibitors
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Caption: Workflow for a competitive binding assay using Time-Resolved FRET (TR-FRET).

Protocol: TR-FRET Competitive Binding Assay for
Kinase Inhibitors

This protocol describes a homogenous, competitive binding assay to screen for compounds

that displace a fluorescent tracer from a kinase active site.[35]

Materials and Reagents:

His-tagged Kinase.

Terbium (Tb)-labeled anti-His Antibody (Donor).
Fluorescently-labeled ATP-competitive tracer (Acceptor).
Test compounds (inhibitors) in DMSO.

Assay Buffer.

384-well microplate.

Plate reader capable of time-resolved fluorescence detection.

. Procedure:

Reagent Preparation:
o Prepare a 2X solution of the Kinase and Th-anti-His antibody in assay buffer.
o Prepare a 4X solution of the fluorescent tracer in assay buffer.

o Perform serial dilutions of the test compounds in DMSO, then dilute them into assay buffer
to create 4X working solutions.

Assay Execution (Addition-Only Format):
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o Dispense 5 pL of the 4X test compound solutions into the 384-well plate.
o Dispense 5 L of the 4X fluorescent tracer solution to all wells.

o Causality Note: The order of addition can be critical. Here, the inhibitor and tracer are
added before the enzyme complex to ensure a fair competition for the binding site.

o Initiate the reaction by adding 10 uL of the 2X Kinase/Th-antibody mixture to all wells. The
final volume is 20 L.

o Seal the plate and incubate at room temperature for a specified time (e.g., 60-120
minutes) to allow the binding reactions to reach equilibrium.

» Data Acquisition and Analysis:

o Set up the plate reader to excite the Terbium donor (e.g., ~340 nm) and read emission at
two wavelengths: the donor emission (e.g., ~495 nm) and the acceptor emission (e.g.,
~520 nm).

o Incorporate a time delay (e.g., 100 ps) before reading to minimize background
fluorescence.[36]

o Calculate the TR-FRET Emission Ratio for each well: (Acceptor Emission / Donor
Emission) * 1000.

o A potent inhibitor will displace the fluorescent tracer, separating the donor and acceptor,
which results in a low Emission Ratio.

o Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data
to a four-parameter logistic equation to determine the 1Cso value.[37]

Data Presentation

ICso0 values are used to rank the potency of inhibitors.
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Compound ID ICs0 (NM) Hill Slope R?
Staurosporine

15.2 -11 0.99
(Control)
Cmpd-101 87.5 -0.9 0.98
Cmpd-102 1,240 -1.0 0.99
Cmpd-103 >10,000 N/A N/A

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Enzyme-mediated drug-drug interactions: a review of in vivo and in vitro methodologies,
regulatory guidance, and translation to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

e 3. superchemistryclasses.com [superchemistryclasses.com]
¢ 4. reactionbiology.com [reactionbiology.com]

e 5. drughunter.com [drughunter.com]

e 6. researchgate.net [researchgate.net]

e 7. A surface plasmon resonance-based assay for small molecule inhibitors of human
cyclophilin A - PMC [pmc.ncbi.nim.nih.gov]

» 8. Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and
Michaelis-Menten concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

e 9. researchgate.net [researchgate.net]
e 10. biosensingusa.com [biosensingusa.com]

e 11. Isothermal titration calorimetry: experimental design, data analysis, and probing
macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. research.tudelft.nl [research.tudelft.nl]

© 2025 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.benchchem.com/product/b1334430?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/03602532.2024.2381021
https://pubmed.ncbi.nlm.nih.gov/39057923/
https://pubmed.ncbi.nlm.nih.gov/39057923/
https://superchemistryclasses.com/how-to-perform-an-enzyme-inhibition-assay/
https://www.reactionbiology.com/services/biophysical-assays/surface-plasmon-resonance-spr
https://drughunter.com/articles/surface-plasmon-resonance-enabling-insights-into-kinetics-and-mechanism
https://www.researchgate.net/figure/Experimental-strategy-for-enzyme-inhibitor-screening-by-surface-plasmon-resonance-mass_fig3_7768919
https://pmc.ncbi.nlm.nih.gov/articles/PMC7094681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7094681/
https://pubmed.ncbi.nlm.nih.gov/15835973/
https://pubmed.ncbi.nlm.nih.gov/15835973/
https://www.researchgate.net/publication/245084515_Investigation_of_enzyme_reaction_by_surface_plasmon_resonance_SPR_technique
https://biosensingusa.com/application-notes/application-note-119-spr-small-molecule-detection-inhibitor-binding-carbonic-anhydrase/
https://pubmed.ncbi.nlm.nih.gov/17964929/
https://pubmed.ncbi.nlm.nih.gov/17964929/
https://research.tudelft.nl/en/publications/isothermal-titration-calorimetry-in-biocatalysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

13. ichorlifesciences.com [ichorlifesciences.com]
14. tainstruments.com [tainstruments.com]

15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics -
PMC [pmc.ncbi.nlm.nih.gov]

16. pubs.acs.org [pubs.acs.org]

17. researchgate.net [researchgate.net]

18. frontiersin.org [frontiersin.org]

19. biocompare.com [biocompare.com]

20. chemrxiv.org [chemrxiv.org]

21. Bio-layer interferometry - Wikipedia [en.wikipedia.org]

22. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
23. m.youtube.com [m.youtube.com]

24. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions
[cmi.hms.harvard.edu]

25. Measuring protein-protein and protein-nucleic Acid interactions by biolayer interferometry
- PubMed [pubmed.ncbi.nim.nih.gov]

26. mdpi.com [mdpi.com]

27. Development of a Bio-Layer Interferometry-Based Protease Assay Using HIV-1 Protease
as a Model - PubMed [pubmed.ncbi.nim.nih.gov]

28. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and
Allosteric Ligand Effects - PMC [pmc.ncbi.nim.nih.gov]

29. sartorius.com [sartorius.com]

30. Forster resonance energy transfer - Wikipedia [en.wikipedia.org]
31. teledynevisionsolutions.com [teledynevisionsolutions.com]

32. Video: Forster Resonance Energy Transfer (FRET) [jove.com]
33. pnas.org [pnas.org]

34. Measurement of receptor-ligand binding by FRET | Plateforme de chimie biologique
intégrative de Strasbourg | PCBIS | UAR 3286 [pchis.fr]

35. documents.thermofisher.com [documents.thermofisher.com]

36. documents.thermofisher.com [documents.thermofisher.com]

© 2025 BenchChem. All rights reserved. 18/19 Tech Support


https://ichorlifesciences.com/wp-content/uploads/2023/04/ITC-for-obtaining-enzyme-kinetics-constants-4.pdf
https://www.tainstruments.com/pdf/literature/M580_Chara%20Enzyme%20Kinetics.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604385/
https://pubs.acs.org/doi/10.1021/acscatal.1c02076
https://www.researchgate.net/publication/5881033_Isothermal_Titration_Calorimetry_Experimental_Design_Data_Analysis_and_Probing_MacromoleculeLigand_Binding_and_Kinetic_Interactions
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.906668/pdf
https://www.biocompare.com/Media/37/Document/568681_TN200528EnzymeKineticAssaysITCPart2Methods-EN.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c7587cf96a005e9b288e4b/original/towards-reproducible-enzyme-modeling-with-isothermal-titration-calorimetry.pdf
https://en.wikipedia.org/wiki/Bio-layer_interferometry
https://www.aatbio.com/resources/application-notes/basics-of-biolayer-interferometry-bli
https://m.youtube.com/watch?v=VjCrD_OnPxM
https://cmi.hms.harvard.edu/biolayer-interferometry
https://cmi.hms.harvard.edu/biolayer-interferometry
https://pubmed.ncbi.nlm.nih.gov/25640894/
https://pubmed.ncbi.nlm.nih.gov/25640894/
https://www.mdpi.com/1999-4915/13/6/1183
https://pubmed.ncbi.nlm.nih.gov/34205716/
https://pubmed.ncbi.nlm.nih.gov/34205716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4089413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4089413/
https://www.sartorius.com/resource/blob/742330/05671fe2de45d16bd72b8078ac28980d/octet-biomolecular-binding-kinetics-application-note-4014-en-1--data.pdf
https://en.wikipedia.org/wiki/F%C3%B6rster_resonance_energy_transfer
https://www.teledynevisionsolutions.com/learn/learning-center/scientific-imaging/f%C3%B6rster-resonance-energy-transfer-fret/
https://www.jove.com/v/5696/forster-resonance-energy-transfer-fret
https://www.pnas.org/doi/10.1073/pnas.0507728102
https://www.pcbis.fr/en/departments/screening-department/measurement-of-receptor-ligand-binding-by-fret/
https://www.pcbis.fr/en/departments/screening-department/measurement-of-receptor-ligand-binding-by-fret/
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/lanthascreen-tr-fret-competitive-binding-assay-protocol.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/lanthascreen_PPARalpha_competitivebinding_man.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 37. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf
[ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Advanced
Biochemical Research: Enzyme Interaction Studies]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1334430#biochemical-research-
applications-for-enzyme-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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